5-Aminopyridine-2-carboxamide
Description
Significance of Pyridine-Based Scaffolds in Medicinal and Synthetic Chemistry
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in the fields of medicinal and synthetic chemistry. researchgate.netrsc.org As an isostere of benzene, it is a key precursor in the synthesis of pharmaceuticals and agrochemicals. rsc.org Its presence in a vast number of compounds is due to its unique properties that enhance biological activity and improve physicochemical characteristics like solubility and bioavailability. enpress-publisher.com
Pyridine-based structures are integral to over 7,000 existing drug molecules and are found in numerous FDA-approved pharmaceuticals. rsc.orgnih.gov These include treatments for a wide range of diseases, such as tuberculosis (isoniazid), HIV/AIDS (delavirdine), cancer (crizotinib, abiraterone (B193195) acetate), and arthritis (piroxicam). nih.gov The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a cornerstone in the design of new therapeutic agents. enpress-publisher.com Medicinal chemists are continually drawn to pyridine and its derivatives for their potent and diverse therapeutic properties, leading to the development of new candidates for antibacterial, antiviral, and anticancer agents. researchgate.netenpress-publisher.com The consistent incorporation of this scaffold into successful drugs underscores its importance and signals the continued emergence of novel pyridine-based pharmaceuticals in the coming years. rsc.orgrsc.org
Role of Carboxamide Functionality in Molecular Design and Biological Interactions
The carboxamide group is a cornerstone of molecular design, particularly in medicinal chemistry, due to its remarkable stability and its capacity for specific biological interactions. jocpr.com This functional group is a key pharmacophore in many pharmaceutical compounds and is fundamental to the structure and function of essential biomolecules, including peptides and proteins, where it forms the peptide bond. jocpr.com The side chains of amino acids like asparagine and glutamine contain carboxamide groups, which are vital for maintaining protein structure. jocpr.com
A primary role of the carboxamide linkage is its ability to participate in hydrogen bonding. jocpr.comnih.gov This interaction is critical for the binding affinity of a drug molecule to its biological target, such as an enzyme or receptor. nih.govontosight.ai The hydrogen bonding capability, combined with the structural rigidity and planarity of the amide bond, allows for precise orientation within a target's binding site, enhancing potency and selectivity. nih.gov Carboxamide derivatives are a promising class of compounds in drug discovery, with research demonstrating their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govontosight.ai Their versatility as building blocks in organic synthesis and their favorable pharmacological profiles ensure their continued prominence in the development of new therapeutic agents. jocpr.combohrium.com
Current Research Landscape and Emerging Applications of 5-Aminopyridine-2-carboxamide Derivatives
The scaffold of this compound and its direct precursor, 5-Aminopyridine-2-carboxylic acid, serve as versatile ligands and building blocks in diverse areas of chemical research, from materials science to medicinal chemistry. Current investigations focus on creating complex coordination polymers and novel organic molecules with specific functional properties.
In the field of materials science, 5-Aminopyridine-2-carboxylic acid has been used to functionalize graphene oxide with chromium complexes, creating a material intended for use as a symmetric supercapacitor electrode in energy storage devices. chemicalbook.comresearchgate.net This highlights the utility of the pyridine-carboxylate structure in creating advanced materials.
In coordination chemistry, the ligand has been used to construct coordination polymers with lanthanide and transition metals. nih.gov These materials exhibit interesting properties, including luminescence and slow magnetic relaxation. nih.gov Notably, some of these metal complexes, such as a dysprosium-based polymer, have demonstrated potential anticancer activity, opening avenues for the development of new metal-based drugs. nih.gov
In medicinal chemistry, derivatives of the core pyridine structure show significant biological potential. A series of thiosemicarbazones derived from pyridine-2-carboxaldehyde, which are structurally related to this compound, have been synthesized and evaluated as antineoplastic agents. nih.gov Several of these compounds were found to be potent inhibitors of ribonucleotide reductase and showed significant activity against L1210 leukemia in murine models. nih.gov Furthermore, broader research into pyridine-carboxamide derivatives has identified potent antitubercular agents, demonstrating the scaffold's potential in combating infectious diseases. acs.orgturkjps.org
The table below summarizes selected research findings on derivatives and related compounds.
| Derivative/Related Compound Class | Target/Application | Key Findings | Reference(s) |
| Lanthanide Coordination Polymers | Anticancer, Luminescence | Synthesized polymers with Terbium, Erbium, and Ytterbium show luminescence and potential anticancer properties. | nih.gov |
| 5-(Alkylamino)pyridine-2-carboxaldehyde Thiosemicarbazones | Ribonucleotide Reductase Inhibition (Anticancer) | Compounds showed potent enzyme inhibition (IC50 values of 1.0-1.4 µM) and prolonged survival in leukemia models. | nih.gov |
| Chromium Complex on Graphene Oxide | Energy Storage | Functionalized graphene oxide developed as a potential supercapacitor electrode material. | chemicalbook.comresearchgate.net |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Antitubercular Agents | Derivatives exhibit nanomolar minimum inhibitory concentrations (MIC) against drug-sensitive and resistant M. tuberculosis strains. | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
5-aminopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHTYFRLFVBNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440251 | |
| Record name | 5-aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145255-19-2 | |
| Record name | 5-aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches for 5-Aminopyridine-2-carboxamide
Direct synthesis of this compound can be achieved through several methods. One common approach involves the hydrolysis of 5-amino-2-cyanopyridine. For instance, a solution of 5-amino-2-cyanopyridine in sulfuric acid can be heated to yield this compound. guidechem.com This reaction proceeds by heating the mixture in a high-pressure vessel, followed by the addition of water and further heating. guidechem.com The resulting product can then be precipitated and isolated. guidechem.com
Another route involves the Hofmann rearrangement of a pyridine (B92270) dicarboxamide. A process for producing aminopyridines involves reacting a pyridine carboxamide with a hypohalite, followed by hydrolysis. google.com This method can be adapted for substituted pyridine carboxamides to yield the corresponding aminopyridines. google.com
Synthesis of Aminopyridine Carboxamide Derivatives from Precursors
The synthesis of aminopyridine carboxamide derivatives often starts from readily available precursors like 2-aminopyridine (B139424) and involves various chemical transformations.
Utilization of 2-Aminopyridine and Related Synthons in Heterocyclic Annulation Reactions
2-Aminopyridine is a versatile building block in the synthesis of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy. For example, copper-catalyzed annulation of electrophilic benzannulated heterocycles with 2-aminopyridine can produce polyring-fused imidazo[1,2-a]pyridines. acs.org Similarly, catalyst-free annulation of α-keto vinyl azides with 2-aminopyridines provides an efficient and atom-economical route to imidazo[1,2-a]pyridines, with the products often being highly pure after simple solvent evaporation. organic-chemistry.org
The reaction of 2-aminopyridines with α-bromoketones can lead to a divergent synthesis of either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines depending on the reaction conditions. rsc.org The formation of N-(pyridin-2-yl)amides proceeds via a C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, while 3-bromoimidazopyridines are obtained through a one-pot tandem cyclization/bromination in ethyl acetate (B1210297) with only TBHP. rsc.org
Multi-component Reaction Strategies for the Assembly of Pyridine Carboxamide Cores
Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like pyridine carboxamides in a single step from three or more reactants. researchgate.net These reactions are atom-economical and often reduce waste and reaction time. rsc.org
One such strategy involves the one-pot, three-component tandem reaction of acetophenones, arylaldehydes, and 2-aminopyridines, catalyzed by copper(II) chloride with air as the oxidant, to produce 3-aroylimidazo[1,2-a]pyridines. researchgate.net Another example is the synthesis of highly functionalized 4-hydroxypyridine (B47283) derivatives through a two-step process starting with a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, which then undergo cyclocondensation. nih.gov
A new and efficient one-pot multicomponent reaction for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives utilizes enaminones as key precursors under solvent-free conditions. nih.gov This method is simple, fast, and provides cleaner access to a variety of substituted 2-aminopyridines. nih.gov
Interactive Table: Examples of Multi-component Reactions for Pyridine Carboxamide Synthesis
| Reactants | Catalyst/Conditions | Product | Reference |
| Acetophenones, Arylaldehydes, 2-Aminopyridines | Copper(II) chloride, Air | 3-Aroylimidazo[1,2-a]pyridines | researchgate.net |
| Alkoxyallenes, Nitriles, Carboxylic acids | - | 4-Hydroxypyridine derivatives | nih.gov |
| Enaminones, Malononitrile, Primary amines | Solvent-free | 2-Amino-3-cyanopyridine derivatives | nih.gov |
| Aldehydes, 1,3-Cyclodiones, 5-Amino-1-phenyl-pyrazoles | Pyridine-2-carboxylic acid | Pyrazolo[3,4-b]quinolinones | rsc.org |
Transition Metal-Catalyzed C-N Bond Formation in Aminopyridine Systems
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds in the synthesis of aminopyridine derivatives. The pyridyl group in N-aryl-2-aminopyridines can act as a directing group, facilitating chelation-assisted C-H bond functionalization and subsequent cyclization reactions. rsc.org Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, have been employed in these transformations. rsc.orgresearchgate.net
For instance, palladium-catalyzed reactions of N-aryl-2-aminopyridines with alkynes can lead to the formation of N-(2-pyridyl)indoles. rsc.org Rhodium(III)-catalyzed C-H functionalization/cyclization of N-phenyl-2-aminopyridine with α,β-unsaturated aldehydes yields dihydroquinolinones. rsc.org Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehyde (B126680) results in the formation of 3-formyl-2-phenylimidazo[1,2-a]pyridines. beilstein-journals.org
Interactive Table: Transition Metal-Catalyzed C-N Bond Formation in Aminopyridine Systems
| Reactants | Catalyst | Product | Reference |
| N-aryl-2-aminopyridines, Alkynes | PdCl₂, Cu(TFA)₂·xH₂O | N-(2-pyridyl)indoles | rsc.org |
| N-phenyl-2-aminopyridine, α,β-unsaturated aldehydes | Rh(III) catalyst | Dihydroquinolinones | rsc.org |
| 2-Aminopyridines, Cinnamaldehyde | CuBr | 3-Formyl-2-phenylimidazo[1,2-a]pyridines | beilstein-journals.org |
| 2-Aminopyridines, Arylboronic acids | Cu(OAc)₂ | Pyrido[1,2-a]benzimidazoles | beilstein-journals.org |
Exploration of Green Chemistry Principles in Aminopyridine Carboxamide Synthesis
The application of green chemistry principles aims to develop more sustainable and environmentally friendly synthetic processes. unibo.it In the context of aminopyridine carboxamide synthesis, this includes the use of greener solvents, milder reaction conditions, and catalyst recycling. rsc.org
The use of water as a solvent in the synthesis of pyridine derivatives is a notable green approach. researchgate.net For example, an ultrasound-assisted, one-pot sequential multicomponent reaction of aromatic aldehydes, ketones, malononitrile, and ammonium (B1175870) acetate in water, catalyzed by a sulfonated magnetic graphitic carbon nitride, affords pyridine derivatives in good-to-excellent yields. researchgate.net
Furthermore, the development of catalyst-free reactions, such as the annulation of α-keto vinyl azides and 2-aminopyridines, aligns with green chemistry principles by eliminating the need for metal catalysts and simplifying purification. organic-chemistry.org The use of recyclable catalysts, like pyridine-2-carboxylic acid in the synthesis of pyrazolo[3,4-b]quinolinones, also contributes to a greener process. rsc.org
Reactivity and Functional Group Transformations of the this compound Scaffold
The this compound scaffold possesses two key functional groups, the amino group and the carboxamide group, which can undergo various chemical transformations. The amino group can be acylated or alkylated, and it can participate in the formation of new heterocyclic rings. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its derivatives have been synthesized, demonstrating the reactivity of the amino group in condensation reactions. nih.gov
The carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 5-aminopyridine-2-carboxylic acid. guidechem.com This carboxylic acid can then be used to form coordination polymers with various metals, exhibiting interesting properties such as luminescence and anti-cancer activity. researchgate.net The carboxamide itself can also act as a ligand in coordination chemistry.
Furthermore, the pyridine ring can undergo transformations. For example, the photochemical addition of acetonitrile (B52724) to a naphthyridine derivative has been reported, indicating the potential for C-H functionalization of the heterocyclic core. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the vibrational modes of molecules. These vibrations are intrinsic to the chemical bonds and functional groups present, offering a molecular fingerprint that aids in structural elucidation.
Fourier Transform Infrared (FT-IR) Spectroscopy Investigations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a detailed pattern of absorption bands, each corresponding to a specific type of bond vibration (stretching, bending, etc.). For 5-Aminopyridine-2-carboxamide, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its principal functional groups: the amino group (-NH₂), the carboxamide group (-CONH₂), and the pyridine (B92270) ring.
Analysis of the FT-IR spectrum reveals characteristic peaks that are assigned to specific molecular vibrations. The N-H stretching vibrations of the primary amine and amide groups typically appear in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the carboxamide group is a strong, prominent band usually found around 1680-1650 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, manifest in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹.
Table 1: Characteristic FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Amino (-NH₂) |
| 3350 - 3150 | N-H Stretching | Amide (-CONH₂) |
| 3100 - 3000 | C-H Stretching | Aromatic Ring |
| 1680 - 1650 | C=O Stretching (Amide I) | Carboxamide (-CONH₂) |
| 1640 - 1590 | N-H Bending | Amino (-NH₂) / Amide (-CONH₂) |
| 1600 - 1450 | C=C and C=N Stretching | Pyridine Ring |
| 1400 - 1200 | C-N Stretching | Amino, Amide |
| 900 - 650 | C-H Out-of-plane Bending | Aromatic Ring |
Note: The exact peak positions can vary depending on the sample preparation and measurement conditions.
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational energy levels of the molecule. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Consequently, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the pyridine ring and other non-polar or weakly polar bonds. The symmetric vibrations of the aromatic ring, for instance, often produce strong Raman signals.
Table 2: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretching | Aromatic Ring |
| 1610 - 1580 | Ring Stretching | Pyridine Ring |
| 1350 - 1300 | C-N Stretching | Amino, Amide |
| 1050 - 990 | Ring Breathing Mode | Pyridine Ring |
Note: These are predicted ranges and actual values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, the protons on the pyridine ring, the amino group, and the amide group will each have distinct chemical shifts.
The aromatic protons on the pyridine ring typically resonate in the downfield region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns (splitting) of these protons provide crucial information about their relative positions on the ring. The protons of the amino (-NH₂) and amide (-CONH₂) groups are also observable, though their signals can be broad and their chemical shifts can be highly dependent on the solvent and concentration.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H3 | 7.2 - 7.4 | Doublet of Doublets |
| H4 | 6.8 - 7.0 | Doublet of Doublets |
| H6 | 8.0 - 8.2 | Doublet |
| -NH₂ | 5.0 - 6.0 | Broad Singlet |
| -CONH₂ | 7.5 - 8.5 | Broad Singlets (2H) |
Note: Predicted values in a non-polar solvent. Actual shifts and multiplicities are dependent on the solvent and spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.
The carbon atom of the carbonyl group (C=O) in the carboxamide is typically found in the most downfield region of the spectrum (δ 160-180 ppm). The carbon atoms of the pyridine ring will appear in the aromatic region (δ 100-150 ppm), with their specific shifts influenced by the positions of the amino and carboxamide substituents.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C3 | 115 - 120 |
| C4 | 140 - 145 |
| C5 | 135 - 140 |
| C6 | 120 - 125 |
| C=O | 165 - 170 |
Note: These are predicted chemical shift ranges.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei.
COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. For this compound, this would show correlations between the adjacent protons on the pyridine ring, helping to definitively assign their signals.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For instance, it would directly link the signals of the H3, H4, and H6 protons to their corresponding C3, C4, and C6 carbon atoms.
The combination of these advanced spectroscopic methods allows for a thorough and unambiguous characterization of the molecular structure of this compound.
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathways
Mass spectrometry serves as a critical tool for the precise determination of the molecular mass of this compound and for elucidating its fragmentation pathways under ionization. This technique provides invaluable information for structural confirmation and identification.
High-Resolution Mass Spectrometry (HR-MS) is instrumental in determining the exact mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound, with a molecular formula of C₆H₇N₃O, the expected monoisotopic mass is 137.0589 g/mol . HR-MS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
While specific HR-MS fragmentation data for this compound is not extensively detailed in the provided search results, general principles of fragmentation for related structures, such as amides and aromatic amines, can be inferred. libretexts.org Common fragmentation patterns for primary amides often involve a McLafferty rearrangement. libretexts.org For aromatic compounds, the stable ring structure often leads to strong molecular ion peaks. libretexts.org In the case of protonated aminopyridine derivatives, fragmentation can be initiated by the loss of small neutral molecules like NH₃ or CO. The fragmentation patterns are crucial for confirming the connectivity of the atoms within the molecule. Advanced techniques like tandem mass spectrometry (MS/MS) are employed to further investigate these fragmentation pathways by isolating a specific ion and inducing further fragmentation. nih.gov
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy provide insights into the electronic structure and photophysical properties of this compound.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of an organic molecule is primarily determined by the types of electronic transitions that can occur. shu.ac.uk For a molecule like this compound, which contains π-bonds in the pyridine ring and carbonyl group, as well as non-bonding (n) electrons on the nitrogen and oxygen atoms, several types of transitions are possible. These include π → π* and n → π* transitions. elte.huuzh.ch
The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically high in energy and result in strong absorption bands. libretexts.org The n → π* transitions involve moving an electron from a non-bonding orbital to an antibonding π* orbital and are generally of lower energy and intensity. libretexts.org The presence of the amino group (an auxochrome) on the pyridine ring (a chromophore) is expected to influence the absorption maxima, likely causing a bathochromic (red) shift to longer wavelengths. While specific absorption maxima for this compound are not detailed in the search results, related aminopyridine derivatives exhibit absorption maxima in the UV region, often around 260-270 nm. nih.gov
Table 1: Possible Electronic Transitions in this compound
| Transition Type | Description | Expected Molar Absorptivity (ε) |
|---|---|---|
| π → π* | Electron excitation from a bonding π orbital to an antibonding π* orbital. | High (typically 1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |
| n → π* | Electron excitation from a non-bonding orbital to an antibonding π* orbital. | Low (typically < 2,000 L mol⁻¹ cm⁻¹) shu.ac.uklibretexts.org |
| n → σ* | Electron excitation from a non-bonding orbital to an antibonding σ* orbital. | Generally in the far-UV region. |
Spectrofluorimetry is used to study the fluorescence properties of a compound, providing information on its emission spectrum and quantum yield. Fluorescence occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. Unsubstituted 2-aminopyridine (B139424) is known to have a high fluorescence quantum yield (Φ = 0.6), making the aminopyridine scaffold a promising basis for fluorescent molecules. nih.gov
The luminescence properties of this compound would be influenced by the nature of its lowest excited state and the efficiency of radiative versus non-radiative decay pathways. The substitution pattern on the aminopyridine ring significantly affects the fluorescence characteristics. For instance, studies on various substituted aminopyridines show a range of quantum yields and emission wavelengths. nih.gov While specific spectrofluorimetry data for this compound is not available in the provided results, it is expected to exhibit fluorescence. The quantum yield, a measure of the efficiency of fluorescence, would need to be determined experimentally by comparing its fluorescence intensity to that of a known standard. researchgate.netedinst.com For example, a study on 2-amino-6-phenylpyridine-3,4-dicarboxylates showed quantum yields ranging from 0.22 to 0.44 depending on the substituent. nih.gov Another study on newly synthesized aminopyridine derivatives reported fluorescence with emission wavelengths between 350 and 437 nm. sciforum.net
Solid-State Structural Analysis
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques.
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound, providing precise bond lengths, bond angles, and information about intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related aminopyridine derivatives provide insights into the expected structural features.
Table 2: Anticipated Crystallographic Data Parameters for this compound
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |
| Z | The number of molecules per unit cell. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
Chromatographic and Electrophoretic Separation Methods
Separation sciences provide the foundation for assessing the purity and impurity profile of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are powerful tools for the detailed analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and conducting quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the compound's polarity for separation.
Methodology: A typical RP-HPLC method involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector, as the pyridine ring in the molecule exhibits strong absorbance in the UV region, typically around 254 nm. researchgate.netnih.gov
Research Findings: Method development for aminopyridine derivatives often focuses on optimizing mobile phase composition, pH, and column temperature to achieve optimal separation from potential impurities. For instance, a method for the related compound 5-amino-2-chloropyridine (B41692) utilized a C18 column with a mobile phase of water (pH 3 adjusted with orthophosphoric acid) and methanol in a 50:50 (v/v) ratio, at a flow rate of 0.7 mL/min and a column temperature of 40°C. researchgate.netnih.gov Such methods are validated for linearity, accuracy, precision, and sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the microgram per milliliter (µg/mL) range. researchgate.netnih.gov Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Interactive Table: Typical HPLC Parameters for Aminopyridine Analysis
| Parameter | Value | Reference |
| Column | C18 (150 x 4.6 mm, 2.7 µm) | researchgate.netnih.gov |
| Mobile Phase | Water (pH 3):Methanol (50:50 v/v) | researchgate.netnih.gov |
| Flow Rate | 0.7 mL/min | researchgate.netnih.gov |
| Column Temperature | 40°C | nih.gov |
| Detection Wavelength | 254 nm | researchgate.netnih.gov |
| Injection Volume | 10 µL | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Quantification
For the definitive identification and quantification of trace-level impurities, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique combines the superior separation capabilities of LC with the high sensitivity and specificity of MS, making it an indispensable tool for impurity profiling. resolvemass.canih.govchimia.ch
Methodology: Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions ([M+H]+) of the analyte and its impurities. The first mass analyzer (MS1) isolates a specific ion, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass analyzer (MS2), generating a unique fragmentation pattern (MS/MS spectrum) that serves as a structural fingerprint for the compound. researchgate.net
Research Findings: LC-MS/MS is critical for characterizing unknown impurities that may arise from starting materials, synthetic byproducts, or degradation. chimia.ch By determining the accurate mass of the parent and fragment ions, the elemental composition of an impurity can be deduced. This information, combined with knowledge of the synthetic pathway, allows for the confident structural elucidation of impurities, even at levels below 0.1%. researchgate.net The high sensitivity of LC-MS/MS allows for the detection and quantification of genotoxic impurities, which have stringent control limits.
Interactive Table: Hypothetical Impurity Profile of this compound by LC-MS/MS
| Impurity | Potential Source | Expected [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| 5-Aminopyridine-2-carboxylic acid | Hydrolysis of amide | 139.0451 | 121, 94 |
| 5-Nitropyridine-2-carboxamide | Starting material | 168.0247 | 151, 122 |
| Dimeric Impurity | Side reaction | 257.1087 | 137, 121 |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. wikipedia.org It is particularly well-suited for the analysis of charged species and provides high separation efficiency and resolution with minimal solvent consumption.
Methodology: In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte, known as the background electrolyte (BGE). wikipedia.org When a high voltage is applied across the capillary, analytes migrate according to their electrophoretic mobility, which is a function of their charge-to-size ratio. For a basic compound like this compound, analysis is typically performed in an acidic BGE (e.g., phosphate buffer at pH 2.5) where the amino group is protonated, imparting a positive charge to the molecule. nih.govnih.gov Detection is usually achieved by UV absorbance.
Research Findings: CE methods have been successfully developed for the analysis of various aminopyridines. nih.govnih.gov These methods are validated for parameters such as specificity, linearity, and precision, demonstrating their suitability for purity determination and impurity profiling. nih.gov For example, a CE method for 4-aminopyridine (B3432731) used a 50 mM phosphate buffer at pH 2.5 with an applied voltage of 19-25 kV. nih.govnih.gov Such methods can detect and quantify impurities at levels as low as 0.05%. nih.gov The orthogonality of CE to RP-HPLC makes it a valuable complementary technique for a comprehensive characterization of the compound.
Interactive Table: Typical CE Parameters for Aminopyridine Analysis
| Parameter | Value | Reference |
| Capillary | Fused Silica (e.g., 30 cm effective length) | nih.gov |
| Background Electrolyte | 50-100 mM Phosphate Buffer (pH 2.5) | nih.govnih.gov |
| Applied Voltage | 19-25 kV | nih.govnih.gov |
| Temperature | 15°C | nih.gov |
| Detection | UV (e.g., 254 nm) | nih.gov |
| Injection | Hydrodynamic or Electrokinetic | nih.gov |
Electrochemical Characterization
Electrochemical methods provide valuable insights into the redox properties and interfacial behavior of this compound. Techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are employed to study its electron transfer characteristics.
Cyclic Voltammetry for Redox Behavior Studies
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of electroactive species. acs.org It provides information on the oxidation and reduction potentials of a compound and the kinetics of the electron transfer reactions.
Methodology: In a CV experiment, the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the sweep is reversed. The resulting current is plotted against the applied potential, producing a cyclic voltammogram. For this compound, the electro-oxidation of the amino group can be studied.
Research Findings: Studies on the related compound 2-aminopyridine have shown a well-defined, irreversible anodic (oxidation) peak, indicating that the oxidation product is not readily reduced back to the starting material. rasayanjournal.co.in The oxidation process is typically diffusion-controlled. rasayanjournal.co.in By studying the effect of scan rate on the peak potential and peak current, kinetic parameters such as the electron transfer coefficient (α) and the heterogeneous rate constant (k₀) can be determined. rasayanjournal.co.in The cyclic voltammogram of this compound is expected to show similar irreversible oxidative behavior due to the presence of the amino substituent on the pyridine ring.
Interactive Table: Expected Electrochemical Parameters from Cyclic Voltammetry
| Parameter | Description | Typical Value (based on 2-Aminopyridine) | Reference |
| Epa (V) | Anodic Peak Potential (Oxidation) | ~ +1.0 V vs. reference electrode | rasayanjournal.co.in |
| Process Type | Reversibility of redox reaction | Irreversible | rasayanjournal.co.in |
| Control Mechanism | Rate-limiting step | Diffusion-controlled | rasayanjournal.co.in |
| α (alpha) | Electron Transfer Coefficient | ~ 0.5 | rasayanjournal.co.in |
Electrochemical Impedance Spectroscopy (EIS) in Interfacial Phenomena
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the properties of electrode/electrolyte interfaces. nih.gov It is used to study corrosion, coatings, and the interfacial behavior of organic molecules.
Methodology: EIS involves applying a small amplitude AC potential signal to an electrochemical cell over a wide range of frequencies (e.g., 100 kHz to 10 mHz). nih.gov The impedance of the system is measured at each frequency, and the data is often presented as a Nyquist plot (imaginary vs. real impedance). This data can be fitted to an equivalent electrical circuit (EEC) model to quantify various interfacial processes. nih.govaip.org The EEC typically includes components such as the solution resistance (Rs), the charge-transfer resistance (Rct), which is related to the kinetics of the redox reactions at the electrode surface, and the double-layer capacitance (Cdl), which describes the charge storage at the interface. nih.govnih.gov
Research Findings: When an organic molecule like this compound adsorbs onto an electrode surface, it can alter the interfacial properties, which is reflected in the EIS response. aip.orgresearchgate.net For instance, the formation of an adsorbed layer can increase the charge-transfer resistance, indicating an inhibition of electron transfer to a redox probe in the solution. researchgate.net Changes in the double-layer capacitance can also provide information about the adsorption process and the structure of the adsorbed layer. By analyzing the EIS spectra, one can gain insights into the interaction of this compound with conductive surfaces, which is relevant for applications in sensor development or as a corrosion inhibitor. nih.govaip.org
Interactive Table: Equivalent Circuit Parameters from EIS Analysis
| Parameter | Description | Typical Units |
| Rs | Solution Resistance | Ω (Ohms) |
| Rct | Charge-Transfer Resistance | Ω (Ohms) |
| Cdl | Double-Layer Capacitance | F (Farads) |
| W | Warburg Impedance (diffusion) | Ω·s⁻⁰·⁵ |
Potentiodynamic Polarization for Electrochemical Kinetics
Potentiodynamic polarization is a widely used electrochemical technique for investigating the corrosion behavior and electrochemical kinetics of materials. corrosionpedia.comkosartech.comcorrosion-doctors.org This method involves varying the electrical potential of a working electrode (the material under study) at a constant rate and measuring the resulting current that flows through the system. corrosionpedia.comcorrosion-doctors.org The data is typically plotted as potential versus the logarithm of the current density, generating a potentiodynamic polarization curve, often referred to as a Tafel plot. kosartech.comadmiralinstruments.commaciassensors.com
The primary purpose of this technique is to determine key parameters that describe the corrosion process. corrosion-doctors.orgresearchgate.net These parameters include:
Corrosion Potential (Ecorr): The potential at which the rate of the anodic (oxidation) reaction equals the rate of the cathodic (reduction) reaction. kosartech.com At this point, the net current is zero.
Corrosion Current Density (icorr): The current density at the corrosion potential. The value of icorr is directly proportional to the corrosion rate of the material. kosartech.comresearchgate.net By using Faraday's law, the corrosion current can be converted into a corrosion rate, often expressed in units like millimeters per year (mm/y) or mils per year (mpy). kosartech.comresearchgate.net
Tafel Slopes (βa and βc): The slopes of the linear regions of the anodic and cathodic branches of the polarization curve are known as the anodic (βa) and cathodic (βc) Tafel slopes, respectively. metrohm.comampp.org These slopes provide insights into the mechanisms of the anodic and cathodic reactions. metrohm.com
The experiment is conducted using a three-electrode setup in an electrochemical cell, which consists of a working electrode, a reference electrode (against which the potential of the working electrode is measured), and a counter electrode (which completes the electrical circuit). nih.gov By scanning the potential from a value slightly below the Ecorr to a value above it, both the cathodic and anodic behaviors of the material in a specific environment can be characterized in a single experiment. gamry.com
In the context of studying a compound like this compound, potentiodynamic polarization could be utilized to assess its potential as a corrosion inhibitor. In such a study, polarization curves would be recorded for a metal in a corrosive environment both with and without the addition of the compound. A shift in the corrosion potential, a decrease in the corrosion current density, and changes in the Tafel slopes would indicate the inhibitive action of the compound and help elucidate its mechanism (i.e., whether it predominantly affects the anodic reaction, the cathodic reaction, or both).
Research Findings
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have become indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net These computational methods, particularly those based on Density Functional Theory (DFT), provide detailed insights into molecular properties that are often difficult to probe experimentally. researchgate.net For 5-Aminopyridine-2-carboxamide, these studies offer a molecular-level understanding of its geometry, stability, and reactive behavior.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.govaps.org It is widely applied to calculate the optimized molecular structure and energies of chemical compounds. researchgate.net DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can determine the ground state properties of this compound with considerable accuracy. researchgate.netnih.gov
These calculations yield optimized geometric parameters, including bond lengths and bond angles. For pyridine (B92270) derivatives, theoretical values for C-N and C-C bond lengths are typically in the range of 1.341–1.472 Å and 1.373–1.420 Å, respectively. nih.gov The C-C-C and N-C-C bond angles in the pyridine ring are calculated to be in the ranges of 117.441°–121.309° and 119.303°–122.945°, respectively. nih.gov These computed values generally show excellent agreement with experimental data obtained from X-ray diffraction. nih.gov Furthermore, DFT is used to calculate thermodynamic functions such as heat capacity, entropy, and enthalpy over a range of temperatures, providing crucial data on the molecule's stability and energetics. nih.govnih.gov
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| C-C (ring) | 1.37 - 1.42 | Carbon-carbon bond lengths within the pyridine ring. |
| C-N (ring) | 1.34 - 1.47 | Carbon-nitrogen bond lengths within the pyridine ring. |
| C-C (amide) | ~1.51 | Single bond between the pyridine ring and the carboxamide carbon. |
| C=O (amide) | ~1.24 | Double bond of the carboxamide carbonyl group. |
| C-N (amide) | ~1.35 | Carbon-nitrogen bond of the carboxamide group. |
| C-N (amino) | ~1.37 | Bond between the pyridine ring and the amino nitrogen. |
| ∠C-C-C (ring) | 117 - 121 | Internal bond angles of the pyridine ring carbons. |
| ∠C-N-C (ring) | ~117 | Internal bond angle at the pyridine ring nitrogen. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgpku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level indicating the molecule's electrophilicity or acidity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and prone to chemical reactions. FMO analysis, therefore, allows for the prediction of how this compound will interact with other reagents. youtube.comsapub.org
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability (nucleophilicity). |
| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | 4.0 to 5.0 | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. researchgate.netdeeporigin.comnih.gov An MEP map displays the electrostatic potential on the molecule's surface, indicating regions that are electron-rich or electron-poor. deeporigin.com This visualization is color-coded:
Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.govdeeporigin.com
Blue represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.govdeeporigin.com
Green and yellow denote areas with intermediate or near-zero potential. nih.gov
For this compound, the MEP map would reveal negative potential (red) around the electronegative oxygen atom of the carboxamide group and the nitrogen atoms of the pyridine ring and amino group, highlighting these as likely sites for hydrogen bonding and electrophilic interactions. nih.gov Positive potential (blue) would be localized around the hydrogen atoms of the amino and amide groups, identifying them as sites for nucleophilic attack. researchgate.netnih.gov MEP analysis is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. deeporigin.comchemrxiv.org
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing the Lewis-like bonding pattern. wisc.edumpg.de It examines charge delocalization, hyperconjugative interactions, and charge transfer between orbitals. nih.gov The analysis focuses on interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). wikipedia.orgresearchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Illustrative E(2) (kcal/mol) |
|---|---|---|---|
| LP (Namino) | π* (C-Cring) | n → π | 30 - 40 |
| LP (Nring) | π (C-Cring) | n → π | 20 - 30 |
| π (C-Cring) | π (C-Cring) | π → π | 15 - 25 |
| LP (Oamide) | σ (C-Namide) | n → σ* | 5 - 15 |
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic signatures of molecules. researchgate.netnih.gov
Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of a molecule. researchgate.net These calculated frequencies can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net A scaling factor is often applied to the computed frequencies to account for anharmonicity and limitations of the theoretical model, leading to excellent agreement between theoretical and experimental spectra. researchgate.net This allows for precise assignment of vibrational bands to specific functional groups, such as N-H stretching in the amino and amide groups, C=O stretching in the carboxamide, and C=C/C=N stretching in the pyridine ring.
UV-Vis Spectra: The electronic absorption spectra (UV-Vis) of a molecule can be predicted using TD-DFT. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths. researchgate.netrsc.org The calculated transition energies correspond to the wavelengths of maximum absorption (λmax). This information is crucial for understanding the electronic properties of this compound and interpreting its experimental UV-Vis spectrum.
| Vibrational Mode | Typical Calculated Frequency (cm-1) | Typical Experimental Frequency (cm-1) |
|---|---|---|
| N-H Stretch (Amine) | 3400 - 3550 | 3350 - 3500 |
| C-H Stretch (Aromatic) | 3050 - 3150 | 3000 - 3100 |
| C=O Stretch (Amide) | ~1700 | ~1680 |
| C=C/C=N Stretch (Ring) | 1450 - 1600 | 1440 - 1595 |
| C-N Stretch (Amine) | 1270 - 1350 | 1250 - 1340 |
Beyond static properties, computational chemistry provides the means to explore the dynamics of chemical reactions by modeling reaction pathways. DFT calculations can map out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, corresponding to an energy barrier that must be overcome for the reaction to proceed. Locating the structure of a transition state and calculating its energy allows for the determination of the reaction's activation energy. This information is vital for understanding reaction kinetics and mechanisms. For this compound, this methodology could be applied to investigate its synthesis mechanisms, such as those involving palladium-catalyzed amination, or its reactivity towards various substrates. acs.orgresearchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are essential for predicting the activity of novel compounds, thereby prioritizing synthesis and experimental testing.
Predictive QSAR models for aminopyridine carboxamides and related heterocyclic amide derivatives have been developed to explore their therapeutic potential, such as antimicrobial and antifungal activities. The development process involves compiling a dataset of compounds with experimentally determined biological activities, calculating various molecular descriptors, and then using statistical methods to build and validate a predictive model.
For instance, 2D-QSAR studies on novel 6-oxo-pyridine-3-carboxamide derivatives have been conducted to correlate their molecular properties with observed antimicrobial activity. Methodologies like the k-Nearest Neighbors (kNN) approach, often combined with techniques like Genetic Algorithms-Partial Least Squares (GA-PLS), are employed to select the most relevant descriptors and create robust models. These models are rigorously validated using internal and external validation techniques to ensure their statistical significance and predictive power for new chemical entities. The goal is to achieve models with high correlation coefficients (R²) and predictive ability (Q²), which demonstrate a strong relationship between the structural features of the compounds and their biological function.
Table 1: Representative Statistical Parameters for a QSAR Model
| Statistical Parameter | Description | Typical Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.8 |
| Q² (Cross-validated R²) | Measures the predictive ability of the model for the training set (internal validation). | > 0.6 |
| F-statistic | A measure of the overall statistical significance of the regression model. | High values indicate significance |
| s (Standard Deviation of Error) | Measures the dispersion of the data points around the regression line. | Low values are preferred |
A critical aspect of QSAR is the identification and correlation of molecular descriptors with experimentally observed biological endpoints, such as inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC). Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They can be categorized into several classes, including topological, electronic, and steric descriptors.
Studies on related compounds have shown that specific descriptors play a pivotal role in determining biological activity. For example, in the context of antituberculosis activity of quinolinone-based derivatives, descriptors such as van der Waals volume, electron density, and electronegativity were found to be crucial. Similarly, for other heterocyclic compounds, descriptors related to hydrophobicity (ClogP), molar refractivity (CMR), and specific atom counts or bond types have been shown to correlate with antiproliferative or antimicrobial activity. The analysis of these correlations provides valuable insights into the mechanism of action, suggesting that properties like molecular size, shape, and electronic distribution are key determinants for the biological effects of aminopyridine carboxamides.
Table 2: Common Molecular Descriptors and Their Significance in QSAR
| Descriptor Class | Example Descriptor | Physicochemical Significance |
|---|---|---|
| Electronic | Electronegativity | Relates to the molecule's ability to attract electrons, influencing interactions like hydrogen bonding. |
| Steric/Topological | Van der Waals Volume | Represents the volume of the molecule, which is critical for fitting into a receptor's binding site. |
| Hydrophobicity | ClogP | Measures the molecule's lipophilicity, affecting its ability to cross cell membranes. |
| Topological | Connectivity Indices (Chi) | Describe the branching and connectivity of the molecular structure. |
| Quantum Chemical | Heat of Formation (Hf) | Indicates the energetic stability of the molecule. |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein or enzyme. This method is crucial for understanding the specific interactions that stabilize the ligand-receptor complex and for elucidating the structural basis of a compound's biological activity.
For aminopyridine derivatives, molecular docking studies have been performed to investigate their binding modes with various therapeutic targets. For example, pyridine amide derivatives have been docked into the active sites of cholinesterase enzymes to explore their potential as inhibitors in the context of Alzheimer's disease. Similarly, docking studies on other aminopyridine analogs have revealed potential binding affinities with protein targets involved in cancer and thrombosis.
The docking process involves generating a multitude of possible conformations of the ligand within the receptor's active site and scoring them based on a function that estimates the binding free energy. The results identify the most favorable binding pose and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor. Validation of a docking protocol is often confirmed when the predicted binding mode closely matches a known experimental structure, with a root-mean-square deviation (RMSD) value typically below 2.0 Å.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are essential for assessing the stability of a docked complex, exploring the conformational flexibility of both the ligand and the receptor, and understanding the kinetics of the binding process.
Following docking studies, MD simulations are often performed on the predicted ligand-receptor complexes. For pyridine amide derivatives, MD simulations have been used to confirm the stability of their binding mode within the cholinesterase active site over time. These simulations can reveal how the initial interactions predicted by docking evolve, whether key hydrogen bonds are maintained, and how water molecules may mediate the interaction.
The stability of the complex during an MD simulation is often analyzed by monitoring the RMSD of the protein and ligand over the simulation trajectory. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is maintained. Further analyses, such as Root Mean Square Fluctuation (RMSF) and hydrogen bond analysis, provide detailed insights into the flexibility of different parts of the protein and the persistence of specific ligand-receptor interactions, thus offering a more complete picture of the binding dynamics. Advanced techniques like Gaussian accelerated Molecular Dynamics (GaMD) can be used to enhance conformational sampling and capture complex binding and unbinding events that occur over longer timescales.
Coordination Chemistry and Catalytic Applications
5-Aminopyridine-2-carboxamide as a Ligand in Metal Complexation
This compound is a versatile organic ligand possessing multiple potential donor sites: the pyridine (B92270) ring nitrogen, the amino group nitrogen, and the oxygen and nitrogen atoms of the carboxamide group. This structure allows it to bind to metal ions in various coordination modes. Typically, ligands of this nature act as bidentate chelators, forming stable complexes with metal ions.
Research on related pyridine carboxamide derivatives shows that the most common coordination mode involves the pyridine nitrogen atom and the amide oxygen atom, which together form a stable six-membered chelate ring with a metal center. nih.gov This N,O-bidentate coordination is a recurring motif in the crystal structures of similar zinc(II) and other transition metal complexes. nih.govias.ac.in The amino group at the 5-position can also influence the electronic properties of the pyridine ring, potentially enhancing the ligand's donor strength or participating in intermolecular interactions such as hydrogen bonding, which helps stabilize the resulting crystal structures. nih.gov
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The synthesis of metal complexes with aminopyridine carboxamide ligands generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. Characterization is then performed using a suite of analytical techniques to confirm the structure and properties of the new compounds.
While the coordination chemistry of pyridine carboxamide derivatives with various transition metals is an active area of research, specific literature detailing the synthesis and characterization of Cu(II), Co(II), Zn(II), or Pd(II) complexes with this compound was not prominent in the surveyed results. However, studies on analogous systems provide insight into their expected behavior. For instance, various pyridine dicarboxamide ligands have been successfully complexed with copper(II), forming mono-, di-, tri-, and tetranuclear structures. rsc.org Similarly, zinc(II) has been shown to form hexacoordinated complexes with other pyridine-2-carboxamide derivatives, resulting in distorted octahedral geometries where three ligands chelate a single metal ion. ias.ac.in The synthesis of such complexes is typically achieved by reacting the ligand with a metal salt, such as zinc(II) perchlorate, in an alcoholic solution. ias.ac.in
Lanthanide ions are known for their unique photophysical properties, including sharp, long-lived luminescence, but they suffer from low absorption cross-sections. Organic ligands can act as "antennas" to overcome this limitation by absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits its characteristic light. mdpi.com
Pyridine-bis(carboxamide) based ligands, which are structurally related to this compound, have been shown to be effective sensitizers for lanthanide luminescence. rsc.orgrsc.org In these systems, a ligand featuring a bithiophene pendant was synthesized and complexed with various lanthanide ions (Ln(III)). rsc.org Upon excitation with UV light (e.g., at 360 nm), the ligand absorbs the energy, undergoes intersystem crossing to a triplet state, and then transfers this energy to the emissive state of the lanthanide ion. rsc.org This process results in sensitized near-infrared (NIR) emission for complexes of Ytterbium(III), Neodymium(III), and Erbium(III). rsc.orgrsc.org The efficiency of this sensitization and the resulting luminescence properties are detailed in the table below.
| Lanthanide Ion (Ln³⁺) | Emission Type | Quantum Efficiency (Φ) | Singlet Oxygen Generation (ΦΔ) |
|---|---|---|---|
| Yb³⁺ | NIR | 0.69% | 19% |
| Nd³⁺ | NIR | 0.20% | 25% |
| Er³⁺ | NIR | 0.01% | 9% |
This table summarizes the photophysical properties of lanthanide complexes with a related pyridine-bis(carboxamide)-bithiophene ligand upon excitation at 360 nm. rsc.org
Catalytic Applications of Metal Complexes Derived from Aminopyridine Carboxamides
The ability of aminopyridine carboxamides to form stable complexes with transition metals makes them attractive candidates for the development of novel catalysts. The ligand framework can be tuned to influence the reactivity and selectivity of the metal center in various chemical transformations.
Metal complexes based on aminopyridine ligands have demonstrated significant potential in homogeneous catalysis, particularly in oxidation reactions. For example, manganese complexes with aminopyridine ligands have been shown to be effective catalysts for the selective oxidative functionalization of C–H bonds using hydrogen peroxide as a green oxidant. mdpi.com These systems can achieve high turnover numbers in the oxidation of alkanes, pointing to a metal-mediated mechanism rather than a radical-driven one. mdpi.com The proposed catalytic cycle often involves the formation of a high-valent metal-oxo species that acts as the primary oxidant. mdpi.com While these studies highlight the general utility of the aminopyridine scaffold in catalysis, specific research on the catalytic activity of this compound complexes in small molecule activation was not detailed in the available sources.
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds. mdpi.com The development of effective catalyst systems that are stable, efficient, and ideally operate in environmentally benign solvents like water is a key research goal.
A high-turnover catalytic system for the Suzuki-Miyaura reaction has been developed using palladium chloride (PdCl₂) and commercially available aminopyridines in aqueous media. researchgate.net These simple, in-situ formed catalysts facilitate the cross-coupling of various arylboronic acids with a wide range of aryl halides (iodides, bromides, and chlorides), producing biaryl products in high yields in short reaction times. researchgate.net The protocol demonstrates broad functional group tolerance, which is a significant advantage for complex molecule synthesis. researchgate.net The success of this system suggests that palladium complexes derived from aminopyridine ligands, including this compound, are highly effective for important transformations like the Suzuki-Miyaura cross-coupling.
Oxidation and Reduction Reactions
The aminopyridine scaffold, particularly in the form of this compound and its derivatives, serves as a versatile ligand in coordination chemistry, enabling a range of catalytic oxidation and reduction reactions. The electronic properties of the pyridine ring and the coordinating capabilities of the amino and carboxamide groups allow for the stabilization of metal centers in various oxidation states, which is crucial for catalysis.
Oxidation Reactions
Manganese complexes incorporating aminopyridine ligands have emerged as potent catalysts for the selective oxidation of C–H bonds, challenging the traditional dominance of iron-based catalysts in this field. mdpi.com These bioinspired systems often utilize hydrogen peroxide (H₂O₂) as a green oxidant and demonstrate significant catalytic efficiency, particularly when a carboxylic acid is used as an additive. mdpi.comacs.org
The catalytic cycle is believed to proceed through a "carboxylic acid assisted" mechanism. mdpi.com This process facilitates the formation of the active oxidizing species. mdpi.com For the hydroxylation of unactivated C–H bonds in aliphatic compounds, a "rebound" mechanism is the prevailing theory. mdpi.com Research has shown that in the oxidation of ethylbenzene (B125841) with H₂O₂ and a chiral manganese aminopyridine catalyst, the oxygen atom in the resulting alcohol originates from the H₂O₂, while the oxygen in the ester co-product comes exclusively from the carboxylic acid. acs.org
These manganese complexes have achieved high catalytic turnovers in the oxidation of various secondary and tertiary C–H groups in alkanes. mdpi.com For instance, catalysts have been documented to perform up to 970 catalytic cycles in the presence of acetic acid, showing high selectivity for the desired alcohol and ketone products over radical-driven oxidation pathways. mdpi.com The choice of carboxylic acid additive can influence the reaction's efficiency; in the oxidation of cumene, for example, adamantane (B196018) carboxylic acid was found to provide the highest ketone yield. mdpi.com
Table 1: Catalytic Oxidation of C-H Bonds using Mn-Aminopyridine Complexes and H₂O₂
| Substrate | Catalyst System | Additive | Major Product(s) | Key Finding | Reference |
|---|---|---|---|---|---|
| Various 2° and 3° Alkanes | Mn complexes 15, 18, 19 | Acetic Acid | Alcohols, Ketones | Achieved up to 970 catalytic turnovers with high 3°/2° selectivity. | mdpi.com |
| Benzylic/Aliphatic C-H | Mn complex 20 | Acetic Acid | Ketones | Efficient oxygenation with up to 154 turnovers, favoring ketone formation. | mdpi.com |
| Ethylbenzene | Chiral Mn aminopyridine complex | Acetic Acid | 1-phenylethanol, 1-phenyl acetate (B1210297) | Isotopic labeling confirmed oxygen atom origins from H₂O₂ and the acid, respectively. | acs.org |
Reduction Reactions
The pyridine ring is generally resistant to reduction, often requiring harsh reaction conditions. However, recent advancements have demonstrated the effective hydrogenation of functionalized pyridines under mild conditions using heterogeneous catalysts. Specifically, rhodium oxide (Rh₂O₃) has proven to be an effective catalyst for the reduction of the pyridine ring in various carboxamide and ester-substituted compounds. rsc.org
The reactions are typically carried out under 5 bar of molecular hydrogen at 40 °C. rsc.org This method successfully reduces pyridine rings that have a carboxamide or ester group directly attached, producing the corresponding piperidine (B6355638) derivatives in excellent yields. rsc.org For example, piperidine-3-carboxamide was synthesized with a high yield using this catalytic system. rsc.org In cases of di-substituted pyridines, the reaction shows excellent activity and yields the cis product as the major isomer. rsc.org This catalytic approach highlights a significant step forward in the selective reduction of functionalized pyridines, avoiding the need for protecting groups or more severe reaction environments. rsc.org
Table 2: Catalytic Hydrogenation of Pyridine Derivatives using Rh₂O₃
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine-3-carboxamide | Rh₂O₃ (0.5 mol%) | H₂ (5 bar), TFE, 40°C, 16h | Piperidine-3-carboxamide | Excellent | rsc.org |
| 5-(methoxycarbonyl)pyridine-2-carboxylic acid | Rh₂O₃ (0.5 mol%) | H₂ (5 bar), TFE, 40°C, 16h | 5-(methoxycarbonyl)piperidine-2-carboxylic acid | Excellent | rsc.org |
Structure Activity Relationship Sar and Medicinal Chemistry Implications
Comprehensive SAR Analysis of 5-Aminopyridine-2-carboxamide and its Analogs
The 2-aminopyridine (B139424) scaffold is a key feature in many biologically active compounds. nih.gov SAR studies on this and related structures, such as 3,5-diaryl-2-aminopyridines and imidazo[1,2-a]pyridine (B132010) amides, have provided valuable insights into the structural requirements for potent biological activity. acs.orgacs.org
Key findings from SAR analyses include:
The Amide Linker: The amide linker in imidazo[1,2-a]pyridine amides is crucial for their activity against Mycobacterium tuberculosis. acs.org Similarly, for benzimidazole (B57391) derivatives, a 2-carboxamide (B11827560) group was found to be necessary for their anti-inflammatory effects. mdpi.com
The 2-Amino Group: Modifications to the primary amine at the 2-position of the pyridine (B92270) ring, a region known to interact with the hinge region of kinases, often lead to reduced potency. For instance, secondary and tertiary amines at this position in 3,5-diaryl-2-aminopyridine ALK2 inhibitors resulted in decreased activity. acs.org
The Pyridine Core: Replacing the pyridine core with a pyrazine (B50134) ring has led to the development of new analogs with significant antimalarial potency. researchgate.net
Substituents on the Pyridine Ring: The introduction of a lipophilic methyl group at the 4-position of the 2-aminopyridine scaffold has been shown to improve both potency and isoform selectivity in neuronal nitric oxide synthase (nNOS) inhibitors. nih.gov
The following table summarizes the SAR of 2-aminopyridine derivatives based on modifications at different positions.
| Position of Modification | Observation | Implication on Activity |
| 2-Amino Group | Conversion to secondary or tertiary amines. acs.org | Reduced Potency |
| Pyridine Core | Replacement with a pyrazine ring. researchgate.net | Potent Antimalarial Activity |
| 4-Position | Introduction of a lipophilic methyl group. nih.gov | Improved Potency and Selectivity |
| Amide Linker | Essential for activity in certain compound series. acs.orgmdpi.com | Crucial for Biological Effect |
Impact of Substituent Effects and Structural Modifications on Biological Potency and Selectivity
The biological potency and selectivity of this compound analogs are significantly influenced by the nature and position of substituents on the aromatic rings and modifications to the core structure.
Phenyl Ring Substitutions: In a series of 6-dialkylaminopyrimidine carboxamides, para-halogenated phenyl rings, particularly with a 4-fluoro substituent, demonstrated the best activity. acs.org For 5-phenoxy-2-aminopyridine derivatives, chlorine substitution at the para position of the phenyl ring led to the highest potency. mdpi.comsemanticscholar.org
Lipophilic Groups: The introduction of lipophilic groups, such as benzyl (B1604629) or phenylethyl groups, at the nitrogen of a piperazine (B1678402) linked to a 5-phenoxy-2-aminopyridine core, enhanced activity, suggesting beneficial interactions within a lipophilic pocket of the target. mdpi.comsemanticscholar.org
Fluorine Substitution: Replacing methyl groups with trifluoromethyl (CF3) groups on the pyridine ring of 2-aminopyridine Nav1.8 inhibitors markedly improved potency. nih.gov Specifically, a 5-CF3 group restored potency to levels comparable to the original bicyclic leads. nih.gov
Structural Rigidity: Reducing the number of rotatable bonds by disconnecting a fluorobenzene (B45895) linker in a 2-aminopyridine-based nNOS inhibitor resulted in good potency. nih.gov
The table below illustrates the impact of specific substituents on biological activity.
| Compound Series | Substituent/Modification | Effect on Potency/Selectivity | Reference |
| 6-Dialkylaminopyrimidine carboxamides | 4-Fluoro on phenyl ring | Increased potency | acs.org |
| 5-Phenoxy-2-aminopyridine derivatives | para-Chloro on phenyl ring | Highest potency | mdpi.comsemanticscholar.org |
| 2-Aminopyridine Nav1.8 inhibitors | 5-Trifluoromethyl on pyridine ring | Markedly improved potency | nih.gov |
| 2-Aminopyridine nNOS inhibitors | Disconnecting a fluorobenzene linker | Maintained good potency | nih.gov |
Identification of Pharmacophores and Optimization Strategies for Lead Compounds
The process of moving from a "hit" compound, identified through high-throughput screening, to a "lead" compound involves refining the chemical structure to improve potency, selectivity, and other drug-like properties. upmbiomedicals.com This hit-to-lead optimization is a critical phase in drug discovery. upmbiomedicals.com
A key strategy in this process is the identification of the pharmacophore, which represents the essential molecular features responsible for a compound's biological activity. For many kinase inhibitors, the 2-aminopyridine moiety serves as a crucial part of the pharmacophore, often by forming hydrogen bonds with the hinge region of the kinase. acs.org
Optimization strategies often involve:
Modifying the Linker: The linearity and lipophilicity of the amine part of imidazo[1,2-a]pyridine amides play a critical role in improving both in vitro and in vivo efficacy. acs.org
Altering Substituents: In a series of 5-amino-1,2,3-triazole-4-carboxamides, optimization focused on improving potency, aqueous solubility, and metabolic stability. acs.org
Structure-Based Design: Utilizing X-ray crystal structures of target proteins bound to inhibitors can guide the design of new analogs with improved properties. For example, the structure of TBK1 bound to amlexanox (B1666007) informed the synthesis of analogs with enhanced potency and selectivity. nih.gov
Influence of Molecular Properties on Pharmacological Profile
Lipophilicity, often expressed as logP or logD, is a double-edged sword in drug design. While increased lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance. researchgate.net
Improving Permeability: In a series of 2-aminopyridine nNOS inhibitors, exchanging a pyridine linker with mono- or difluorobenzene rings significantly improved permeability. nih.gov Further optimization by introducing a difluorobenzene ring and an azetidine (B1206935) tail resulted in excellent brain permeability. nih.gov The introduction of halogen atoms into a compound's structure is a known strategy to increase lipophilicity and thereby improve cell permeability. researchgate.net
Balancing Lipophilicity: Quantitative structure-activity relationship (QSAR) models have shown that for some aminopyridine carboxamide analogs, increased lipophilicity can be favorable for cellular permeability. derpharmachemica.com However, there is a need to balance this with other properties. The concept of Lipophilic Permeability Efficiency (LPE) has been introduced to assess how efficiently a compound utilizes its lipophilicity to achieve passive permeability. researchgate.net
The following table highlights strategies used to modulate lipophilicity and permeability.
| Compound Series | Modification | Effect | Reference |
| 2-Aminopyridine nNOS inhibitors | Exchange pyridine linker with fluorobenzene rings | Improved permeability | nih.gov |
| General Strategy | Introduction of halogen atoms | Increased lipophilicity and permeability | researchgate.net |
| 2-Aminopyridine nNOS inhibitors | Introduction of a difluorobenzene ring and an azetidine tail | Excellent brain permeability | nih.gov |
Poor aqueous solubility is a major hurdle in drug development, often leading to poor absorption and low bioavailability. researchgate.net
Improving Solubility: Replacing a phenyl ring with a more polar pyridyl ring in 6-dialkylaminopyrimidine carboxamides improved aqueous solubility. acs.org In another example, replacing a p-ethylaniline moiety with a 2-methyl-4-aminopyridine (B1174260) significantly improved solubility from 10 µM to 830 µM. nih.gov
Impact of Substituents on Solubility: The introduction of a chlorine atom into a 2-aminopyridine derivative had a major negative impact on its aqueous solubility. nih.gov Conversely, replacing a pyridyl methyl substituent with a trifluoromethyl group in 2-aminopyridine Nav1.8 inhibitors markedly improved solubility. nih.gov
Formulation Strategies: For compounds with inherently low solubility, various formulation approaches can be employed, such as the use of co-crystals and inclusion complexes. researchgate.net
The table below summarizes strategies for enhancing aqueous solubility.
| Compound Series/Strategy | Modification | Effect on Solubility | Reference |
| 6-Dialkylaminopyrimidine carboxamides | Replace phenyl ring with pyridyl ring | Improved solubility | acs.org |
| General Strategy | Replace p-ethylaniline with 2-methyl-4-aminopyridine | Significantly improved solubility | nih.gov |
| 2-Aminopyridine derivatives | Introduction of a chlorine atom | Decreased solubility | nih.gov |
| 2-Aminopyridine Nav1.8 inhibitors | Replace methyl with trifluoromethyl | Markedly improved solubility | nih.gov |
Biological Activities and Therapeutic Potential of 5 Aminopyridine 2 Carboxamide Derivatives
Antimicrobial Activities
Derivatives of 5-aminopyridine-2-carboxamide have demonstrated a broad spectrum of antimicrobial activities, positioning them as compounds of interest in the development of new therapeutic agents.
Research has shown that derivatives of pyridine (B92270) carboxamide exhibit notable antibacterial properties against a variety of bacterial strains. nih.gov For instance, certain amide derivatives have been evaluated for their activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. jst.go.jp
One study highlighted a compound, referred to as 19 , which showed potent broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 1.56 µg/mL against E. coli, 3.13 µg/mL against B. subtilis, and 3.13 µg/mL against S. aureus. jst.go.jp Another series of 2-aminopyridine (B139424) Schiff base derivatives also underwent antibacterial screening. tandfonline.com Among these, compounds 3h and 3j showed greater activity than the standard drug against S. aureus and E. coli. tandfonline.com Specifically, compound 2c from a series of 2-amino-3-cyanopyridine (B104079) derivatives demonstrated high activity against the Gram-positive bacteria S. aureus and B. subtilis, with MIC values of 0.039 µg/mL for both. nih.gov
Furthermore, metal complexes incorporating 2-aminopyridine derivatives have been synthesized and tested for their antibacterial action. dergipark.org.tr A cobalt(II) complex with a 4-aminopyridine (B3432731) ligand was found to be more active against Staphylococcus aureus than Escherichia coli. ugm.ac.id
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 19 | E. coli | 1.56 | jst.go.jp |
| Compound 19 | B. subtilis | 3.13 | jst.go.jp |
| Compound 19 | S. aureus | 3.13 | jst.go.jp |
| Compound 2c | S. aureus | 0.039 | nih.gov |
| Compound 2c | B. subtilis | 0.039 | nih.gov |
The emergence of drug-resistant tuberculosis has necessitated the search for new active compounds. nih.gov Pyridine carboxamide derivatives have been identified as a promising class of molecules against Mycobacterium tuberculosis. nih.gov A specific pyridine carboxamide derivative, MMV687254 , was found to be active against M. tuberculosis and Mycobacterium bovis BCG, while being inactive against other common bacterial pathogens. nih.gov This suggests a selective mechanism of action. Further studies on this scaffold led to the identification of a lead molecule that demonstrated efficacy in a chronic mouse model of tuberculosis infection. nih.gov
Other related structures have also shown significant potential. A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives exhibited potent in vitro activity with nanomolar MIC values against both drug-susceptible (H37Rv) and multidrug-resistant strains of M. tuberculosis. acs.org Similarly, 2-aminopyridine-3-carbonitrile derivatives have been investigated, with one compound, 40 , showing potency comparable to broad-spectrum antibiotics and being three times more potent than pyrazinamide. plos.org This compound was also found to be selectively active against M. tuberculosis H37Rv over human cells. plos.orgplos.org
In addition to antibacterial and antitubercular activities, derivatives of aminopyridine have been explored for their antifungal properties. dergipark.org.trresearchgate.net Studies have shown that these compounds can be effective against various fungal strains, including Candida albicans. dergipark.org.trresearchgate.netnih.gov
For example, a series of dodecanoic acid derivatives of aminopyridine demonstrated good antifungal activity against Aspergillus niger and C. albicans. nih.gov In another study, newly synthesized metal complexes of 2-amino-5-chloropyridine (B124133) with 2,6-pyridinedicarboxylic acid were tested against C. albicans, with several compounds showing notable activity. dergipark.org.tr Specifically, compounds 3 , 4 , and 7 from this series were highlighted for their efficacy against this yeast. dergipark.org.tr Furthermore, research into tetrahydroimidazo[1,2-a]pyridine derivatives revealed that a specific compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), exhibited very strong inhibitory activity against a range of Candida species, with MIC values as low as 0.016 mg/mL. researchgate.net
Anticancer and Antiproliferative Activities
The structural scaffold of this compound is also a key feature in the development of novel anticancer agents, with derivatives showing cytotoxicity against a range of human tumor cell lines.
Derivatives of carboxamides have been widely evaluated for their ability to inhibit the proliferation of cancer cells in laboratory settings. For instance, a series of N-substituted 1H-indole-2-carboxamides were tested against human breast cancer (MCF-7), colon cancer (HCT-116), and leukemia (K-562) cell lines. mdpi.comnih.gov Compound 10 from this series was particularly effective against HCT-116 cells, with a 50% inhibitory concentration (IC50) of 1.01 µM, and showed high selectivity. mdpi.comnih.govresearchgate.net
Purine (B94841) derivatives containing carboxamide functionalities have also been synthesized and tested against various cancer cell lines, including MCF-7, A549 (lung cancer), and HeLa (cervical cancer). nih.gov In one study, a purine derivative, compound 27a , showed excellent activity against MCF-7 (IC50: 11.5 µM) and A-549 (IC50: 14.9 µM) cell lines. nih.gov
The cytotoxicity of various extracts from the plant Nepeta paulsenii, which contains amide-related compounds, was evaluated against the A549 lung cancer cell line. nih.gov An ethanolic extract demonstrated an IC50 value of 62.82 µg/mL, indicating cytotoxic potential. nih.gov Other studies on natural cyclopeptides also reported cytotoxicity against A549 and HT29 cell lines. mdpi.com
Table 2: In Vitro Cytotoxicity of Selected Carboxamide Derivatives
| Compound | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Compound 10 (Indole carboxamide) | HCT-116 (Colon) | 1.01 | mdpi.comresearchgate.net |
| Compound 12 (Indole carboxamide) | K-562 (Leukemia) | 0.33 | researchgate.net |
| Compound 27a (Purine derivative) | MCF-7 (Breast) | 11.5 | nih.gov |
| Compound 27a (Purine derivative) | A549 (Lung) | 14.9 | nih.gov |
While extensive in vitro data exists, the evaluation of this compound derivatives in in vivo animal models is a critical step in drug development. Research on 5-amino-4-imidazolethiocarboxamide derivatives has documented their antitumor activity in various animal tumor models. nih.gov More recently, a novel indirubin (B1684374) derivative, acting as a dual inhibitor of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), showed significant antitumor efficacy in an A549 xenograft model. acs.org This indicates that compounds with this core structure can translate their in vitro potency into in vivo effectiveness. Another study on pyrazolo[1,5-a]pyridine-3-carboxamides identified compound 5k , which significantly reduced the bacterial burden in a mouse model, suggesting its potential as a lead for further development. acs.org Although this was for an antitubercular application, it demonstrates the in vivo viability of the scaffold.
Table 3: List of Mentioned Chemical Compounds
| Compound Name/Identifier | Core Structure/Class |
|---|---|
| This compound | Aminopyridine Carboxamide |
| Compound 19 | Amide Derivative |
| Compound 2c | 2-Amino-3-cyanopyridine Derivative |
| Compounds 3h and 3j | 2-Aminopyridine Schiff Base Derivatives |
| MMV687254 | Pyridine Carboxamide Derivative |
| Compound 40 | 2-Aminopyridine-3-carbonitrile Derivative |
| Compounds 3, 4, 7 (metal complexes) | 2-Amino-5-chloropyridine Metal Complexes |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Tetrahydroimidazo[1,2-a]pyridine Derivative |
| Compound 10 (anticancer) | N-substituted 1H-indole-2-carboxamide |
| Compound 27a | Purine Derivative |
| Compound 5k | Pyrazolo[1,5-a]pyridine-3-carboxamide |
| Pyrazinamide | Pyrazinecarboxamide |
| 2,6-pyridinedicarboxylic acid | Pyridine Dicarboxylic Acid |
Mechanistic Investigations of Antitumor Action
The antitumor effects of this compound derivatives are multifaceted, involving the induction of programmed cell death (apoptosis), disruption of mitochondrial function, generation of damaging reactive oxygen species (ROS), and potential interactions with DNA.
Induction of Apoptosis: Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer. mdpi.com Some anticancer agents work by triggering this process in tumor cells. mdpi.com The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism. It is initiated by cellular stressors which lead to the permeabilization of the outer mitochondrial membrane. mdpi.com This event allows for the release of cytochrome c, which in turn activates a cascade of enzymes called caspases, ultimately leading to cell death. mdpi.com Thiophene (B33073) carboxamide derivatives, for instance, have been shown to activate caspases 3 and 7, key executioners of apoptosis. mdpi.com
Disruption of Mitochondrial Membrane Potential: Mitochondria are essential organelles that play a central role in cellular energy production and are increasingly recognized as a major target for cancer therapy. nih.govresearchgate.net Cancer cells often exhibit altered mitochondrial metabolism and membrane potential, making them more susceptible to drugs that target these organelles. nih.gov A defining event in the initiation of apoptosis is the disruption of the mitochondrial membrane potential (MMP). researchgate.netmdpi.com Certain anticancer compounds, including some metal complexes and antimicrobial peptides, can induce depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic factors. researchgate.netmdpi.com For example, the antimicrobial peptide AMP-17 has been shown to significantly reduce the MMP in leukemia cells. mdpi.com Similarly, certain thiophene carboxamide derivatives have been observed to cause mitochondrial depolarization in cancer cells. mdpi.com
Reactive Oxygen Species (ROS) Generation: Cancer cells often have elevated levels of reactive oxygen species (ROS) compared to normal cells, creating a state of oxidative stress. nih.govnih.gov While high levels of ROS can be damaging, cancer cells also have mechanisms to cope with this stress. However, further increasing ROS levels beyond a certain threshold can trigger cell death. nih.gov Some anticancer agents exploit this vulnerability by promoting the generation of mitochondrial ROS. nih.gov This can be a selective strategy, as these agents may not induce ROS in normal cells. nih.gov The accumulation of ROS can lead to a cascade of events, including the disruption of mitochondrial function and the induction of apoptosis. mdpi.com
DNA Binding: While the primary mechanisms of many modern anticancer drugs focus on signaling pathways and cellular organelles, direct interaction with DNA remains a relevant mode of action for some compounds. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The specific binding of this compound derivatives to DNA is an area of ongoing investigation to fully elucidate their complete antitumor profile.
Enzyme Inhibition and Receptor Modulation
Derivatives of this compound have been investigated for their ability to inhibit a variety of enzymes and modulate receptor activity, demonstrating their potential as therapeutic agents for a range of diseases, including cancer, inflammatory conditions, and infectious diseases.
Kinase Inhibition
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major class of therapeutic drugs.
JNK, TBK1, IKKε, Lck, JAK3, and c-Met Inhibition:
Derivatives of this compound have shown inhibitory activity against several important kinases.
JNK (c-Jun N-terminal kinases): These kinases are involved in cellular responses to stress and have been implicated in inflammatory diseases and cancer. nih.gov Aminopyridine-based compounds have been developed as potent and selective inhibitors of JNK-1 and JNK-2. nih.gov
JAK3 (Janus kinase 3): This kinase is crucial for immune cell function. Staurosporine, a natural product, is a known inhibitor of JAK3. probes-drugs.org
c-Met: This receptor tyrosine kinase is involved in cell growth and invasion, and its overactivity is linked to various cancers. SU11274 is a selective inhibitor of c-Met tyrosine kinase activity. medchemexpress.com
The table below summarizes the inhibitory activities of selected compounds against various kinases.
| Compound/Class | Target Kinase(s) | Potency (IC50/Ki) | Reference(s) |
| Aminopyridine-based inhibitors | JNK-1, JNK-2 | Low double-digit nanomolar | nih.gov |
| Staurosporine | JAK3 | - | probes-drugs.org |
| SU11274 | c-Met | 0.01 µM | medchemexpress.com |
Inhibition of Inflammatory Pathway Enzymes
Inflammation is a key process in many diseases, and enzymes in the inflammatory pathways are important therapeutic targets.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition:
COX and 5-LOX are key enzymes in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. google.com There is growing interest in developing dual inhibitors of both COX and 5-LOX to achieve broader anti-inflammatory effects with potentially fewer side effects. nih.gov Certain 2-phenyl-substituted benzimidazoles have demonstrated inhibitory activity against both COX-1, COX-2, and 5-lipoxygenase. semanticscholar.org
| Compound Class | Target Enzyme(s) | Activity | Reference(s) |
| 2-phenyl-substituted benzimidazoles | COX-1, COX-2, 5-Lipoxygenase | Inhibition observed | semanticscholar.org |
Chemoattractant Receptor Antagonism
Chemokine receptors play a critical role in directing the migration of immune cells. Antagonizing these receptors can be a valuable strategy for treating inflammatory diseases and cancer.
CXCR1/2 Antagonism:
The chemokine receptors CXCR1 and CXCR2 are key players in inflammation and cancer progression. nih.govnih.gov They are involved in the recruitment of neutrophils and have been implicated in diseases such as chronic obstructive pulmonary disease (COPD), asthma, and various cancers. nih.govmdpi.com Boronic acid-containing aminopyridine and aminopyrimidine carboxamide derivatives have been identified as potent, non-competitive antagonists of both CXCR1 and CXCR2. nih.govnih.gov
| Compound Class | Target Receptor(s) | Mechanism | Reference(s) |
| Boronic acid-containing aminopyridine and aminopyrimidine carboxamides | CXCR1, CXCR2 | Non-competitive antagonism | nih.govnih.gov |
Antifolate Mechanisms
Folate metabolism is essential for the synthesis of nucleotides and amino acids, and is a well-established target for antimicrobial and anticancer drugs.
Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) Inhibition:
In some parasites, like Leishmania and Trypanosoma, both DHFR and PTR1 are involved in the folate salvage pathway. nih.govmdpi.com PTR1 can compensate for DHFR inhibition, leading to drug resistance. mdpi.comacs.org Therefore, dual inhibition of both enzymes is a promising strategy to overcome this resistance. mdpi.com Certain 2,4-diaminopyrimidine (B92962) derivatives have been shown to be low-micromolar inhibitors of both Leishmania chagasi PTR1 and DHFR. nih.govnih.gov Additionally, pteridine-based compounds have been designed as multitarget inhibitors of PTR1 and DHFR in Trypanosoma brucei and Leishmania major. chemrxiv.org
| Compound Class | Target Enzyme(s) | Organism(s) | Activity | Reference(s) |
| 2,4-Diaminopyrimidine derivatives | LcPTR1, LcDHFR | Leishmania chagasi | Low-micromolar competitive inhibition | nih.govnih.gov |
| Pteridine-based derivatives | TbPTR1, LmPTR1, TbDHFR, LmDHFR | Trypanosoma brucei, Leishmania major | Subnanomolar to micromolar inhibition | chemrxiv.org |
Ribonucleotide Diphosphate Reductase Inhibition
Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. tandfonline.com This makes RNR an essential target for anticancer and antiviral therapies. tandfonline.comumich.edunih.gov Derivatives of 2-acetylpyridine (B122185) thiosemicarbazone and 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) are potent inhibitors of RNR. umich.edunih.gov These compounds have demonstrated broad-spectrum antitumor activity. nih.gov
| Compound Class/Name | Target Enzyme | Therapeutic Area | Reference(s) |
| 2-Acetylpyridine thiosemicarbazone derivatives | Ribonucleotide Reductase | Antiviral, Anticancer | umich.edu |
| Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) | Ribonucleotide Reductase | Anticancer | nih.gov |
Anti-inflammatory Applications and Mechanisms
Derivatives of this compound have emerged as a promising class of anti-inflammatory agents, with various studies elucidating their mechanisms of action.
A novel 1,2,4-triazole (B32235) intermediate, 5-pyridin-2-yl-1H- researchgate.netjchemrev.comresearchgate.nettriazole-3-carboxylic acid ethyl ester , synthesized from an aminopyridine derivative, has demonstrated potent in vitro anti-inflammatory activity. researchgate.netresearchgate.net The anti-inflammatory effect of this compound was assessed using an egg albumin denaturation assay, which is a widely accepted method for evaluating anti-inflammatory potential. researchgate.net Protein denaturation is implicated in the pathogenesis of inflammatory conditions like rheumatoid arthritis. nih.gov The synthesized triazole derivative exhibited a significant, dose-dependent inhibition of thermally-induced protein denaturation, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL. This effect was comparable to that of the standard anti-inflammatory drug, aspirin, which showed a maximal inhibition of 81.3% at the same concentration. researchgate.net This suggests that the anti-inflammatory mechanism of this derivative is, at least in part, due to its ability to prevent protein denaturation.
Another avenue of research has focused on N-substituted-(indol-2-yl)carboxamides and (indol-3-alkyl)carboxamides . A series of these compounds were synthesized and evaluated for their ability to inhibit the inflammatory process. Notably, two compounds, N-(4,6-dimethylpyridin-2-yl)-(1-methylindol-2-yl)carboxamide and a related propanamide derivative, exhibited significant inhibitory effects in the carrageenan-induced rat paw edema model, a classic test for acute inflammation. The propanamide derivatives, in particular, were found to be highly potent in the tetradecanoyl phorbol (B1677699) acetate (B1210297) (TPA)-induced mouse ear swelling assay, another model of acute inflammation.
Furthermore, research into imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives has revealed their potential as selective inhibitors of cyclooxygenase-2 (COX-2). researchgate.net A docking analysis indicated that these compounds could bind to the active sites of both COX-1 and COX-2 enzymes. researchgate.net However, in vitro analysis demonstrated that 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid preferentially inhibited COX-2. researchgate.net This selective inhibition is a key feature of modern non-steroidal anti-inflammatory drugs (NSAIDs), as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. In vivo studies confirmed the anti-inflammatory activity of these derivatives, showing that they inhibited carrageenan-induced edema more effectively than the standard drug indomethacin. researchgate.net
The table below summarizes the anti-inflammatory activity of selected this compound derivatives.
| Compound/Derivative Class | Anti-inflammatory Model | Mechanism of Action | Reference |
| 5-pyridin-2-yl-1H- researchgate.netjchemrev.comresearchgate.nettriazole-3-carboxylic acid ethyl ester | Egg albumin denaturation | Inhibition of protein denaturation | researchgate.net |
| N-substituted-(indol-2-yl)carboxamides and (indol-3-alkyl)carboxamides | Carrageenan-induced rat paw edema, TPA-induced mouse ear swelling | Not specified | |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | In vitro COX inhibition, Carrageenan-induced edema | Preferential inhibition of COX-2 | researchgate.net |
Antileishmanial Activities and Mechanisms
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new, effective, and safe antileishmanial drugs is a global health priority. Derivatives of aminopyridine have shown considerable promise in this area. nih.gov
Research has identified thiourea-based derivatives as having significant antileishmanial potential. A series of these compounds demonstrated potent in vitro activity against the promastigote forms of Leishmania major, Leishmania tropica, and Leishmania donovani, with IC50 values in the low submicromolar range. One compound, in particular, showed high activity against the amastigote form of L. major. The mechanism of action of these derivatives appears to be the inhibition of key parasitic enzymes, specifically dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) . The antileishmanial effect was reversed by the addition of folic acid, confirming that these compounds act via an antifolate mechanism. Importantly, these derivatives displayed a good safety profile when tested against human embryonic kidney cells.
Another class of compounds, fused 1,5- and 1,8-naphthyridine (B1210474) derivatives , synthesized from 2-aminopyridine and 3-aminopyridine, have also been evaluated for their antileishmanial activity. These compounds were tested against both axenic and intramacrophagic forms of Leishmania infantum. The naphthyridine scaffold is recognized for its broad range of biological activities, including antimalarial and anthelmintic effects.
The table below presents the antileishmanial activity of certain this compound derivatives.
| Derivative Class | Target Organism(s) | Mechanism of Action | Reference |
| Thiourea-based derivatives | L. major, L. tropica, L. donovani | Inhibition of Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) | |
| Fused 1,5- and 1,8-naphthyridine derivatives | L. infantum | Not specified |
Antidiabetic Applications and Related Biological Effects
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. Derivatives of this compound have been investigated for their potential as antidiabetic agents, acting through various mechanisms.
One approach has been the development of α-glucosidase and α-amylase inhibitors . A study on 5-amino derivatives of nicotinic acid revealed their ability to inhibit these enzymes, which are involved in the digestion of carbohydrates. jchemrev.com Several of the synthesized compounds displayed notable α-amylase inhibitory activity, with inhibitory potential comparable to the standard drug acarbose. jchemrev.com
Another strategy involves the activation of glucokinase (GK) , a key enzyme in glucose metabolism. A series of 3,6-disubstituted pyridine carboxamides were synthesized and assessed for their antidiabetic activity. jchemrev.com Two compounds from this series demonstrated the highest levels of GK activation in an in vitro assay. jchemrev.com GK activators are considered a promising therapeutic strategy for type 2 diabetes due to their combined effects on the liver and pancreas. jchemrev.com
Furthermore, aminopyridine-based thiourea (B124793) derivatives have been identified as potent inhibitors of α-glucosidase. tandfonline.com One compound was found to be a noncompetitive inhibitor of the enzyme with a half-maximal inhibitory concentration (IC50) of 24.62 ± 0.94 μM. tandfonline.com This indicates that the compound binds to a site on the enzyme other than the active site, leading to a conformational change that reduces its activity.
The table below details the antidiabetic effects of various this compound derivatives.
| Derivative Class | Biological Target/Effect | Mechanism of Action | Reference |
| 5-Amino derivatives of nicotinic acid | α-amylase | Inhibition of α-amylase | jchemrev.com |
| 3,6-Disubstituted pyridine carboxamides | Glucokinase (GK) | Activation of GK | jchemrev.com |
| Aminopyridine-based thiourea derivatives | α-glucosidase | Noncompetitive inhibition of α-glucosidase | tandfonline.com |
Other Reported Pharmacological Activities (e.g., anthelmintic, antiulcer)
In addition to the activities detailed above, derivatives of this compound have been reported to possess other pharmacological properties, including anthelmintic and antiulcer effects.
Anthelmintic Activity:
Helminthiasis, or worm infection, is a major health problem in many parts of the world. Research has shown that pyrimidine derivatives bearing sulphonamide and carboxamide moieties have in vitro anthelmintic properties. researchgate.netresearchgate.net A series of these compounds were synthesized and all were found to possess anthelmintic activity. researchgate.netresearchgate.net For instance, several compounds showed mean paralyzing times against earthworms that were comparable to the standard anthelmintic drug albendazole. researchgate.net
Another class of compounds, pyrazole-5-carboxamide derivatives , has also been investigated for anthelmintic activity against Haemonchus contortus, a pathogenic parasite of ruminants. mmv.org Two compounds were identified that inhibited larval motility and development. mmv.org Further investigation into their mechanism of action revealed that they significantly reduced oxygen consumption in the larvae, suggesting an inhibition of mitochondrial function, specifically complex I of the respiratory electron transport chain. mmv.org
Antiulcer Activity:
Substituted imidazo[1,2-a]pyridines , which can be synthesized from aminopyridine precursors, have been shown to have gastric antisecretory and cytoprotective properties. acs.org These compounds act as inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. nih.gov The inhibitory activity of these analogues in in vitro models was found to correlate well with their in vivo gastric antisecretory activity, suggesting that they are indeed proton pump inhibitors in a living system. nih.gov
The table below provides a summary of these other reported pharmacological activities.
| Activity | Derivative Class | Mechanism of Action | Reference |
| Anthelmintic | Pyrimidine derivatives with sulphonamide and carboxamide moieties | Not specified | researchgate.netresearchgate.net |
| Anthelmintic | Pyrazole-5-carboxamide derivatives | Inhibition of mitochondrial complex I | mmv.org |
| Antiulcer | Substituted imidazo[1,2-a]pyridines | Inhibition of gastric H+/K+-ATPase (proton pump) | acs.orgnih.gov |
Applications in Materials Science and Advanced Analytical Systems
Integration into Polymeric Materials and Nanomaterials
The incorporation of 5-Aminopyridine-2-carboxamide and its derivatives into larger molecular structures like polymers and nanomaterials is a key area of research. Its functional groups offer anchor points for building complex, functional architectures.
While direct studies detailing the use of this compound to specifically enhance the mechanical and thermal properties of common polymers are not extensively documented, the principles of polymer science suggest potential in this area. The incorporation of rigid aromatic structures, such as the pyridine (B92270) ring, into a polymer backbone can increase its thermal stability and mechanical strength. Furthermore, the hydrogen-bonding capabilities of the amino and carboxamide groups could lead to stronger inter-chain interactions, potentially increasing the material's melting point and tensile strength. The cocrystallization of polymers with small organic molecules is a known strategy for modulating the thermal properties of the resulting materials. nih.gov
A significant application of this compound's scaffold is in the creation of coordination polymers (CPs). The closely related ligand, 5-aminopyridine-2-carboxylate (the deprotonated form of 5-aminopyridine-2-carboxylic acid), has been successfully used to construct novel CPs by coordinating with various metal ions. nih.govresearchgate.net These materials are of great interest because they can combine the properties of the organic ligand and the metal ion to create multifunctional materials.
Research has shown that when 5-aminopyridine-2-carboxylate is reacted with lanthanide and transition metals, it forms CPs with diverse dimensionalities and properties. nih.gov For instance, complexes with terbium (Tb), erbium (Er), and ytterbium (Yb) form metal-organic chains that exhibit intense photoluminescent emissions. nih.govresearchgate.net These materials also display slow magnetic relaxation, a property relevant for developing single-molecule magnets. nih.gov
Table 1: Examples of Coordination Polymers Derived from 5-Aminopyridine-2-carboxylate Ligand
| Metal Ion | Resulting Structure | Observed Multifunctional Properties | Reference |
|---|---|---|---|
| Terbium (Tb) | Metal-organic chains | Intense photoluminescence, Slow magnetic relaxation | nih.gov |
| Erbium (Er) | Metal-organic chains | Intense photoluminescence, Slow magnetic relaxation | nih.gov |
| Ytterbium (Yb) | Metal-organic chains | Intense photoluminescence, Slow magnetic relaxation | nih.gov |
| Cobalt (Co) | Variable dimensionality CPs | Structural diversity | nih.gov |
Development of Chemosensors and Detection Systems
The development of selective and sensitive chemosensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. The structural features of this compound make it an excellent candidate for designing such systems.
The aminopyridine core is a known fluorophore, and its derivatives are widely explored for creating fluorescent sensors. nih.gov These sensors typically work by having their fluorescence properties (intensity or wavelength) change upon binding to a specific target analyte, such as a metal ion. The change can be a "turn-on" or "turn-off" of the fluorescence signal.
Derivatives of 2-aminopyridine (B139424) have been successfully incorporated into probes for various metal ions. For example, a BODIPY-2-aminopyridine skeleton was designed as a "turn-on" fluorescent probe for the highly selective detection of gold (Au³⁺) ions. nih.gov Another sensor, a phenothiazine-tethered 2-aminopyridine-3-carbonitrile, was developed as a "turn-off" chemosensor for ferric (Fe³⁺) ions. researchgate.net The presence of the carboxamide group can also play a crucial role in analyte binding and improving solubility, as seen in amidoquinoline-based sensors for zinc (Zn²⁺). mdpi.com These examples establish a strong precedent for the use of the this compound scaffold in developing new optical sensors.
Table 2: Principles of Fluorescent Sensing with Aminopyridine Derivatives
| Sensor Principle | Target Analyte | Mechanism | Example Scaffold | Reference |
|---|---|---|---|---|
| "Turn-on" Fluorescence | Au³⁺ | Fluorescence enhancement upon ion coordination | BODIPY-2-aminopyridine | nih.gov |
| "Turn-off" Fluorescence | Fe³⁺ | Fluorescence quenching upon ion coordination | Phenothiazine-2-aminopyridine | researchgate.net |
Electrochemical sensors offer a rapid, inexpensive, and highly sensitive method for analyte detection by converting a chemical reaction into a measurable electrical signal. chemrevlett.com While the direct application of this compound as the primary recognition element in an electrochemical sensor is not yet widely reported, related compounds have been used in sensor construction. For instance, 2-aminopyridine was used in the hydrothermal preparation of a hemin-polyethyleneimine-reduced graphene oxide nanohybrid, which formed part of an electrochemical sensor for detecting chlorogenic acid. acs.org The development of electrochemical sensors often involves modifying electrode surfaces with nanomaterials or polymers to enhance sensitivity and selectivity, a role for which aminopyridine derivatives could be suited. nih.gov
Application as Reagents in Specialized Organic Synthesis
Beyond materials science, this compound serves as a valuable intermediate and building block in specialized organic synthesis. Its bifunctional nature allows it to be a starting point for constructing more complex molecules, particularly in the field of medicinal chemistry.
A key documented use is as a reactant in the synthesis of carboline analogs. chemicalbook.com These synthesized carbolines have been investigated as potent inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2), a target of interest for developing treatments for inflammatory diseases. chemicalbook.com
Table 3: Application of this compound in Synthesis
| Role of Compound | Synthetic Target | Potential Application of Product | Reference |
|---|
Future Perspectives and Emerging Research Avenues
Innovations in Sustainable Synthesis and Scalable Production of Aminopyridine Carboxamides
The chemical industry's shift towards environmentally benign processes has spurred significant innovation in the synthesis of heterocyclic compounds like aminopyridine carboxamides. Future research is intensely focused on developing sustainable and scalable production methods that minimize waste, reduce energy consumption, and utilize safer reagents.
Green Chemistry Approaches: Traditional synthetic routes often involve harsh conditions and hazardous materials. Modern strategies are increasingly adopting green chemistry principles. nih.gov Techniques such as microwave-assisted synthesis are gaining traction as they can dramatically reduce reaction times and improve yields for pyridine (B92270) derivatives. nih.govchemicalbook.comSolvent-free reactions and multicomponent reactions (MCRs) represent other key areas of innovation, offering pathways to complex molecules in a single, efficient step with minimal waste generation. cymitquimica.comresearchgate.net
Catalytic Systems: The development of novel catalysts is central to sustainable synthesis. This includes the exploration of biocatalysts , such as enzymes, which operate under mild conditions with high selectivity, offering a greener alternative to traditional metal catalysts. acs.orgenamine.net For aminopyridine synthesis, methods are being developed that are catalyst-free or utilize eco-friendly catalytic systems to enhance efficiency and reduce environmental impact. acs.orgresearchgate.net
Scalable Production: Translating these green laboratory methods into large-scale industrial production remains a critical challenge. Future research will likely focus on continuous flow chemistry and process optimization to enable the scalable and cost-effective manufacturing of aminopyridine carboxamides. The development of robust and recyclable catalysts is also a key factor in achieving economically viable and sustainable production.
Elucidation of Complex Mechanism of Action Pathways at the Molecular Level
While the broader class of aminopyridines is known to act primarily by blocking voltage-gated potassium channels, the specific molecular interactions and downstream signaling pathways of 5-Aminopyridine-2-carboxamide and its derivatives are not fully understood. nih.gov Future research aims to unravel these complex mechanisms to better inform drug design and identify new therapeutic opportunities.
Research into structurally related compounds provides clues to potential mechanisms. For instance, certain derivatives of aminopyridine-2-carboxaldehyde thiosemicarbazone have been identified as potent inhibitors of ribonucleotide reductase , an enzyme crucial for DNA synthesis, suggesting a potential role in cancer therapy. Other complex derivatives, such as 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, are thought to exert their anti-proliferative effects by inhibiting phosphoinositide phospholipase C (PI-PLC) , a key enzyme in cellular signaling.
Future investigations will likely employ a combination of structural biology, proteomics, and systems biology approaches to map the precise binding sites and molecular interactions of this compound derivatives. Understanding how these molecules modulate cellular pathways at a systemic level will be crucial for predicting their efficacy and potential side effects.
Discovery of Novel Biological Targets and Therapeutic Applications
The structural versatility of the this compound scaffold makes it a promising candidate for targeting a wide range of biological molecules beyond its traditional roles. Current and future research is focused on screening this compound and its analogues against new targets to uncover novel therapeutic applications.
Potential Therapeutic Areas:
Oncology: Building on findings that derivatives exhibit antitumor activity, researchers are exploring their potential against various cancers. Studies on related structures have shown efficacy against leukemia and solid tumors, such as triple-negative breast cancer and colorectal cancer.
Infectious Diseases: The aminopyridine core is present in various compounds with antimicrobial properties. High-throughput screening of aminopyrimidine carboxamide libraries has identified novel chemotypes with activity against Mycobacterium tuberculosis, suggesting a potential new line of attack against tuberculosis by targeting previously unexploited bacterial enzymes.
Neurodegenerative Diseases: Given the role of aminopyridines as potassium channel blockers, there is ongoing interest in developing new derivatives for neurological disorders. Research into related pyridine amides is exploring their potential as multi-functional agents for Alzheimer's disease by inhibiting cholinesterases and reducing oxidative stress.
Immunotherapy: Hematopoietic progenitor kinase 1 (HPK1) has become an important target for cancer immunotherapy. Recent studies have identified pyridine-2-carboxamide derivatives as potent and selective inhibitors of HPK1, enhancing T-cell activation and demonstrating significant tumor growth inhibition in preclinical models.
Rational Design of Multifunctional Materials Incorporating this compound
Beyond pharmaceuticals, the unique chemical properties of the aminopyridine carboxamide structure are being harnessed to create advanced functional materials. A significant area of emerging research involves using the corresponding ligand, 5-Aminopyridine-2-carboxylic acid , to construct sophisticated coordination polymers and metal-organic frameworks (MOFs).
MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The incorporation of amine-functionalized ligands, such as 5-Aminopyridine-2-carboxylic acid, can enhance the properties of these materials, for example, by improving selective CO2 capture.
Recent studies have demonstrated the synthesis of coordination polymers using 5-Aminopyridine-2-carboxylic acid with lanthanide and transition metals. These novel materials exhibit a fascinating combination of properties, as detailed in the table below.
| Property | Observation | Potential Application |
| Luminescence | The coordination polymers display unique light-emitting properties. | Optical sensors, bio-imaging agents |
| Slow Magnetic Relaxation | The materials exhibit characteristics of single-molecule magnets. | High-density data storage, quantum computing |
| Anticancer Activity | The compounds have shown antitumor activity in preliminary studies. | Metal-based drug delivery systems |
This multidisciplinary approach, blending coordination chemistry with materials science and medicine, opens up the possibility of designing "theranostic" agents—materials that can both diagnose and treat diseases.
Advanced Computational Design and High-Throughput Screening Methodologies for Drug Discovery
The development of new drugs based on the this compound scaffold is being accelerated by advanced computational tools and high-throughput screening (HTS) techniques. These methods allow researchers to rapidly design, evaluate, and optimize new molecular entities with improved potency and selectivity.
Computational Approaches:
Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. It is widely used to study pyridine carboxamide derivatives, helping to understand their binding modes and guide the design of more potent inhibitors for targets like the urease enzyme or various kinases.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), are employed to build predictive models that correlate the chemical structure of aminopyridine carboxamides with their biological activity. Such models have been successfully used to rationalize the structural requirements for inhibiting enzymes like c-Jun N-terminal kinase-1 (JNK-1) and to design more potent inhibitors prior to their synthesis.
High-Throughput Screening (HTS): HTS leverages automation to test vast libraries of chemical compounds for activity against a specific biological target. This approach has been instrumental in identifying novel hits from the carboxamide class. For example, HTS was used to discover a piperidine (B6355638) carboxamide as a novel inhibitor of anaplastic lymphoma kinase (ALK), a key target in certain cancers. Similarly, phenotypic whole-cell screening identified a new class of aminopyrimidine carboxamides with antitubercular activity, leading to the identification of novel drug targets.
The synergy between in silico design and HTS allows for a more efficient drug discovery process, enabling the rapid identification and optimization of lead compounds derived from the this compound core structure.
Q & A
Q. What are the recommended synthetic routes for 5-Aminopyridine-2-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer: A common approach involves functionalizing pyridine derivatives via amidation or substitution reactions. For example, pyridine N-oxides can serve as intermediates in aminolysis reactions, as demonstrated in studies on 2-aminopyridine synthesis using trifluoroacetic anhydride (TFAA) and pyridine in acetonitrile under controlled temperatures . Optimization parameters include solvent polarity (e.g., MeCN for improved solubility), stoichiometric ratios (e.g., 2 equiv TFAA), and temperature (0°C to room temperature). Yield improvements may require purification via column chromatography or recrystallization. Safety protocols for handling reactive intermediates (e.g., TFAA) must be followed .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for assessing purity . Structural confirmation employs nuclear magnetic resonance (NMR; ¹H/¹³C) to verify amine and carboxamide functional groups, complemented by mass spectrometry (MS) for molecular weight validation. Comparative spectral data from databases like NIST Chemistry WebBook (e.g., enthalpy of fusion, boiling points) can validate thermodynamic properties .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: The compound is harmful via inhalation, skin contact, and ingestion . Critical protocols include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in fume hoods to avoid aerosol formation.
- Spill management: Avoid dust generation; use non-sparking tools for cleanup .
- Emergency measures: Immediate decontamination with water for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the solubility and stability of this compound in different solvents?
- Methodological Answer: Systematically replicate experiments under controlled conditions (e.g., temperature, pH) and cross-reference with multiple analytical methods (e.g., UV-Vis spectroscopy for stability assays, HPLC for degradation product analysis). Compare findings with published solubility parameters for structurally similar compounds, such as 5-Aminopyrimidine-2-carboxylic acid in polar aprotic solvents . Discrepancies may arise from impurities or solvent purity grades, necessitating stringent quality controls .
Q. What strategies exist for minimizing byproduct formation during the synthesis of this compound derivatives?
- Methodological Answer: Byproducts like unreacted pyridine intermediates or over-aminated products can be mitigated by:
Q. How does computational modeling assist in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Density functional theory (DFT) calculations can predict electrophilic/nucleophilic sites by analyzing electron density maps. Thermodynamic parameters (ΔrG°, ΔrH°) from NIST data validate reaction feasibility. Molecular docking studies may further elucidate interactions with biological targets, such as enzyme active sites, aiding in drug design applications .
Q. What mechanistic insights have been gained from isotopic labeling studies in the amidation of 5-Aminopyridine derivatives?
- Methodological Answer: Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks amine group migration during amidation. Studies on analogous compounds (e.g., ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate) reveal that the carboxamide formation proceeds via a two-step mechanism: initial nucleophilic attack by the amine followed by dehydration . Kinetic isotope effects (KIE) can differentiate rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
